Ethyl 5-chloro[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylate
Description
Properties
IUPAC Name |
ethyl 5-chloro-[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4O2/c1-2-15-7(14)5-3-6(9)13-4-10-12-8(13)11-5/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHOZJESYNNZNSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=NN=CN2C(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90564702 | |
| Record name | Ethyl 5-chloro[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90564702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99951-90-3 | |
| Record name | Ethyl 5-chloro[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90564702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials
- Ethyl 5-amino-1,2,4-triazole-3-carboxylate : A key precursor containing the amino group and ethyl ester functionality.
- Appropriate β-diketone or substituted ketone : For ring closure and formation of the pyrimidine ring.
- Chlorinating agents : For selective chlorination at the 5-position.
Cyclocondensation to Form the Triazolo-pyrimidine Core
The initial step involves the cyclocondensation of ethyl 5-amino-1,2,4-triazole-3-carboxylate with a β-diketone or an equivalent carbonyl compound. This reaction typically occurs in acetic acid under reflux conditions to afford ethyl-substituted triazolo-pyrimidine carboxylates.
For example, in related systems, ethyl 5-amino-1,2,4-triazole-3-carboxylate reacts with acetylacetone under reflux or microwave irradiation to yield ethyl 5,7-dimethyltriazolo[1,5-a]pyrimidine-2-carboxylate analogs. Although the position and substitution differ, the methodology is analogous for the preparation of the 5-chloro derivative.
Chlorination at the 5-Position
Selective chlorination is achieved by treating the corresponding triazolo-pyrimidine carboxylic acid or ester with chlorinating agents such as thionyl chloride or phosphorus oxychloride. This step introduces the 5-chloro substituent on the heterocyclic ring.
In one reported approach, chlorination of the carboxylic acid precursor formed from hydrolysis of the ester is conducted to give the acid chloride intermediate, which can then be converted to the final ethyl ester of the 5-chloro derivative.
Esterification and Purification
The final step involves esterification or maintaining the ethyl ester functionality throughout the synthesis. Purification is typically performed by silica gel chromatography or recrystallization to yield the pure ethyl 5-chlorotriazolo[4,3-a]pyrimidine-7-carboxylate as a white solid.
Microwave-Assisted Synthesis
Microwave irradiation has been demonstrated to significantly accelerate the cyclocondensation step in related triazolo-pyrimidine syntheses. For instance, ethyl 5,7-dimethyltriazolo[1,5-a]pyrimidine-2-carboxylate was synthesized in 83.9% yield under microwave irradiation (100 W, 120 °C, 20 minutes) using ethyl 5-amino-1H-1,2,4-triazole-3-carboxylate and acetylacetone in acetonitrile. This method reduces reaction time from hours to minutes and improves yields, suggesting its potential applicability to the preparation of the 5-chloro derivative.
Summary Table of Preparation Conditions
| Step | Reagents/Conditions | Notes | Yield/Outcome |
|---|---|---|---|
| Cyclocondensation | Ethyl 5-amino-1,2,4-triazole-3-carboxylate + β-diketone (e.g., acetylacetone), AcOH reflux or microwave | Forms triazolo-pyrimidine core | ~78-84% (microwave-assisted) |
| Chlorination | Thionyl chloride (SOCl2) or POCl3, room temp | Introduces 5-chloro substituent | High selectivity |
| Esterification/Work-up | Maintenance of ethyl ester, purification by chromatography or recrystallization | Final product isolation | Pure white solid |
Research Findings and Analytical Data
- The predicted physical properties of ethyl 5-chlorotriazolo[4,3-a]pyrimidine-7-carboxylate include a molar mass of 256.06 g/mol, density around 1.798 g/cm³, and a boiling point near 395 °C.
- The compound is stable under storage at 2–8 °C.
- Spectroscopic characterization (NMR, IR, MS) confirms the structure, consistent with the fused triazolo-pyrimidine framework and chloro substitution.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-chloro[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylate can undergo various chemical reactions, including oxidation, reduction, substitution, and coupling reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are used under acidic or neutral conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed in anhydrous solvents.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or amines in the presence of a base.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are used to introduce various substituents onto the pyrimidine ring.
Major Products Formed: The reactions of this compound can yield a variety of products, including oxidized derivatives, reduced forms, substituted analogs, and coupled products. These products are often used as intermediates in the synthesis of more complex molecules.
Scientific Research Applications
Biological Applications
Ethyl 5-chloro[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylate exhibits a range of biological activities that make it a candidate for pharmaceutical research:
-
Anticancer Activity :
- Compounds within the triazolo-pyrimidine family have been reported to inhibit cancer cell proliferation. Research indicates that derivatives can act as inhibitors of the MDM2-p53 interaction, a critical pathway in cancer biology .
- Specific studies have shown that modifications to the triazolo-pyrimidine structure can enhance anticancer efficacy .
- Antimicrobial Properties :
- Anti-inflammatory Effects :
- Antiviral Activity :
Synthetic Utility
This compound serves as an important building block in organic synthesis:
- Synthesis of Complex Molecules :
- Functionalization :
Case Study 1: Anticancer Potential
A study by Zhang et al. (2007) demonstrated that specific triazolo-pyrimidine derivatives could effectively inhibit tumor growth in vitro and in vivo models. The study highlighted the importance of structural modifications in enhancing anticancer activity.
Case Study 2: Antimicrobial Efficacy
Research published in Medicinal Chemistry showed that this compound exhibited significant antibacterial activity against Gram-positive bacteria. The study suggested further exploration into its mechanism of action.
Mechanism of Action
The mechanism by which Ethyl 5-chloro[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Substituent Variations
a) Ethyl 5-amino-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
- Key Differences: Replaces the chlorine atom with an amino group and shifts the triazole fusion to [1,5-a] instead of [4,3-a].
- Synthesis: Utilizes 4,4’-trimethylenedipiperidine as a green additive in water/ethanol solvent, achieving high yields (80–90%) under mild conditions .
- The [1,5-a] fusion alters ring strain and electronic delocalization compared to the [4,3-a] isomer .
b) Methyl 3-methyl-5-oxo-1-phenyl-[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylate
- Key Differences : Substitutes chlorine with a methyl group and introduces a ketone at position 3.
- Synthesis: Prepared via refluxing 5-amino triazole with dimethyl acetylene dicarboxylate in ethanol, catalyzed by p-TsOH·H₂O. Yields are moderate (60–70%) .
- The ketone enhances polarity but may reduce stability under basic conditions .
c) Ethyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
- Key Differences : Features methyl groups at positions 5 and 7 instead of chlorine and ethyl ester.
- Implications : Methyl substituents increase lipophilicity, favoring membrane permeability in biological systems. The absence of chlorine reduces electrophilic character, limiting interactions with nucleophilic targets .
Heterocycle Core Modifications
a) Thiazolo[3,2-a]pyrimidine Derivatives
- Example : Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-thiazolo[3,2-a]pyrimidine-6-carboxylate.
- Key Differences : Replaces triazole with thiazole, introducing sulfur into the fused ring.
- Implications : Sulfur’s larger atomic radius increases ring distortion, as evidenced by X-ray crystallography showing π-halogen interactions (Br···π) stabilizing the crystal lattice . The thiazole core enhances π-acidity, influencing redox behavior .
b) Tetrahydro-triazolo[1,5-a]pyrimidines
- Example : Ethyl 7-chloromethyl-5-(2-chlorophenyl)-tetrahydro-triazolo[1,5-a]pyrimidine-6-carboxylate.
- Key Differences : Partially saturated pyrimidine ring with chloromethyl and chlorophenyl substituents.
- Dual chlorine substituents elevate lipophilicity and steric hindrance .
Biological Activity
Ethyl 5-chloro[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylate (CAS No. 99951-90-3) is a nitrogen-rich heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C₈H₇ClN₄O₂
- Molecular Weight : 226.62 g/mol
- Structural Characteristics : The compound features a triazole-pyrimidine core structure, which is significant for its biological interactions.
This compound exhibits several mechanisms of action that contribute to its biological activity:
- Inhibition of Enzymatic Activity : It has been shown to inhibit various enzymes involved in cancer progression and inflammation.
- Modulation of Receptor Activity : The compound acts as a positive allosteric modulator for certain nicotinic acetylcholine receptors (nAChRs), which are implicated in neurodegenerative diseases and cognitive function improvement .
Anticancer Activity
Recent studies indicate that this compound has potent anticancer properties. For instance:
- Activity against Tumor Cell Lines : The compound demonstrated significant antiproliferative effects on various human tumor cell lines with IC₅₀ values ranging from nanomolar to micromolar concentrations .
| Cell Line | IC₅₀ (µM) |
|---|---|
| MCF-7 | 0.0227 |
| HepG2 | 0.0275 |
| A549 | 0.0300 |
Antimicrobial Activity
The compound also exhibits antimicrobial properties:
- Bacterial Inhibition : It has shown effectiveness against common bacterial strains such as E. coli and S. aureus, indicating potential for use in treating bacterial infections .
Neuroprotective Effects
Research indicates that this compound may possess neuroprotective properties:
- Monoamine Oxidase Inhibition : This compound selectively inhibits monoamine oxidase B (MAO-B), which is crucial in the treatment of neurodegenerative disorders like Parkinson's disease .
Study on Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, this compound was evaluated for its anticancer efficacy against multiple cell lines. The results showed that the compound significantly inhibited cell proliferation through apoptosis induction and cell cycle arrest .
Neuroprotective Study
A recent investigation into the neuroprotective effects of this compound revealed that it could enhance cognitive function in animal models by modulating nAChRs and reducing oxidative stress markers .
Q & A
Q. What are the standard synthetic routes for Ethyl 5-chloro[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylate?
The compound is typically synthesized via cyclocondensation reactions. A common method involves reacting 5-amino-[1,2,4]triazole derivatives with acetylene dicarboxylates (e.g., dimethyl or diethyl acetylenedicarboxylate) in ethanol under reflux, catalyzed by p-toluenesulfonic acid (p-TsOH·H₂O). The reaction is monitored by TLC, followed by filtration and recrystallization from organic solvents . Alternative protocols use water-ethanol mixtures (1:1 v/v) with catalysts like TMDP (trimethylenedipiperidine), achieving yields up to 85% under mild conditions .
Q. What spectroscopic techniques are used to characterize this compound?
Key characterization methods include:
- ¹H/¹³C NMR : To confirm substituent positions and ester functionality (e.g., δ ~4.0–4.3 ppm for ethyl ester protons) .
- HRMS : For molecular mass validation (e.g., calculated m/z 298.1066 vs. observed 298.1065) .
- IR spectroscopy : To identify carbonyl (C=O, ~1720 cm⁻¹) and triazole ring (C=N, ~1580–1650 cm⁻¹) stretches .
- X-ray crystallography : Resolves crystal packing and torsion angles (e.g., carboxylate groups twisted at 55.6° from the triazolopyrimidine plane) .
Q. How is the purity of the compound assessed during synthesis?
Purity is monitored via TLC (silica gel plates with EtOAc-hexane eluents) and confirmed by melting point analysis (e.g., 139°C for the ethyl ester derivative) . Microanalytical data (C, H, N) are also used to validate elemental composition .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
- Catalyst screening : TMDP outperforms p-TsOH·H₂O in water-ethanol systems, reducing side-product formation .
- Solvent effects : Polar aprotic solvents (e.g., DMF) at 120°C enhance cyclization efficiency for derivatives but may require longer reaction times (~10 hours) .
- Additive use : Potassium carbonate in DMF improves annulation rates for triazolo-pyrimidine hybrids .
Q. Table 1: Catalytic Efficiency Comparison
| Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| p-TsOH·H₂O | Ethanol | Reflux | 66 | |
| TMDP | Water-Ethanol | 80 | 85 | |
| K₂CO₃ | DMF | 120 | 78 |
Q. How can contradictions in spectral data be resolved?
Discrepancies in NMR signals (e.g., unexpected splitting or integration ratios) may arise from tautomerism in the triazolopyrimidine core. Computational DFT studies or variable-temperature NMR can clarify dynamic equilibria. For example, X-ray data confirm the dominant tautomeric form in the solid state , while solution-phase studies may require NOESY/ROESY experiments to detect conformational flexibility .
Q. What strategies are employed to analyze biological activity mechanisms?
Derivatives of this scaffold exhibit antifungal and anticancer properties, likely via inhibition of purine biosynthesis or kinase pathways. In vitro assays (e.g., enzyme inhibition or cell viability tests) are paired with molecular docking to map interactions with targets like P2X7 receptors . Structure-activity relationship (SAR) studies focus on substituent effects at the 5-chloro and 7-carboxylate positions .
Q. How does solvent polarity influence the compound’s stability and reactivity?
- Hydrolysis sensitivity : The ethyl ester group is prone to hydrolysis in aqueous basic conditions, necessitating anhydrous solvents for long-term storage .
- Reactivity in DMF : High polarity accelerates cyclization but may promote side reactions (e.g., decarboxylation) unless rigorously controlled .
Q. What computational methods support structural optimization?
- Docking simulations : Predict binding affinities to biological targets (e.g., P2X7 receptors) .
- DFT calculations : Model electronic effects of substituents (e.g., chloro vs. trifluoromethyl groups) on reactivity .
Data Contradiction Analysis
Example : Conflicting melting points (e.g., 139°C vs. 145°C) in similar derivatives may arise from polymorphism or impurities. Recrystallization from different solvents (e.g., EtOH vs. DMF/hexane) can isolate pure polymorphs, validated by DSC and PXRD .
Key Research Gaps
- Limited data on in vivo pharmacokinetics and toxicity profiles.
- Mechanistic studies on triazolopyrimidine-mediated enzyme inhibition are sparse.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
